Cerberidol
CAS No.: 126594-64-7
Cat. No.: VC0189587
Molecular Formula: C9H16O3
Molecular Weight: 172.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126594-64-7 |
|---|---|
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.224 |
| IUPAC Name | 2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol |
| Standard InChI | InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
| Standard InChI Key | SNRXLUZYBRTVHL-MRVPVSSYSA-N |
| SMILES | C1CC(=C(C1CO)CO)CCO |
| Appearance | Oil |
Introduction
Chemical Properties and Structure
Cerberidol possesses a distinctive chemical structure with multiple functional groups that contribute to its potential biological activities. The compound is characterized by the following properties:
Basic Chemical Information
Cerberidol is identified by the molecular formula C9H16O3 with a calculated molecular weight of 172.22 g/mol . The IUPAC name for cerberidol is 2-[(3S)-2,3-bis(hydroxymethyl)cyclopenten-1-yl]ethanol, which reflects its structural composition featuring a cyclopentene core with multiple hydroxyl groups . The compound exists in an oil form at standard conditions.
Structural Features
The structure of cerberidol includes a cyclopentene ring system with three hydroxyl groups strategically positioned to create a unique three-dimensional arrangement. The compound exhibits S-stereochemistry at the C-3 position of the cyclopentene ring, as indicated in its systematic name . This stereochemistry may play a crucial role in the compound's biological activities and interactions with cellular targets.
The three hydroxyl groups in cerberidol create a hydrophilic profile that influences its solubility characteristics and potential for hydrogen bonding interactions with biological receptors. These structural features are summarized in the following table:
| Structural Feature | Description |
|---|---|
| Core structure | Cyclopentene ring system |
| Functional groups | Three hydroxyl (-OH) groups |
| Key stereochemistry | S-configuration at C-3 position |
| Structural identifiers | Standard InChI: InChI=1S/C9H16O3/c10-4-3-7-1-2-8(5-11)9(7)6-12/h8,10-12H,1-6H2/t8-/m1/s1 |
| SMILES notation | C1CC(=C(C1CO)CO)CCO |
Natural Occurrence
Cerberidol has been identified in specific plant species, predominantly in the Apocynaceae family. Understanding its natural distribution provides insight into potential ecological roles and traditional uses of plants containing this compound.
Isolation and Characterization
The process of isolating and characterizing cerberidol has evolved with advances in analytical chemistry techniques. Understanding these methods is essential for researchers interested in studying this compound.
Analytical Identification
Modern analytical techniques have been employed to identify and characterize cerberidol, including:
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Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to identify cerberidol among other bioactive compounds in plant extracts .
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Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structural features of cerberidol, including its stereochemistry and functional group arrangement .
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Various chromatographic techniques have been utilized for isolation and purification of cerberidol from complex plant extracts.
These analytical approaches have contributed to our understanding of cerberidol's chemical properties and structural characteristics, facilitating further research into its potential applications.
Related Compounds
Cerberidol belongs to a family of structurally related compounds that share similar biosynthetic origins and may possess comparable biological activities.
Structural Analogs
Two notable structural analogs of cerberidol are epoxycerberidol and cyclocerberidol, which have also been isolated from Cerbera species . These compounds likely share biosynthetic pathways with cerberidol but feature distinct structural modifications that may influence their biological properties.
Additionally, β-D-allopyranosides of cerberidol and its analogs have been identified in Cerbera species . These glycosylated derivatives represent an important class of related compounds with potentially distinct pharmacological profiles compared to their aglycone counterparts.
Comparison with Other Terpenoids
While cerberidol is classified as a normonoterpenoid, other terpenoids identified in Cerbera species include cardiac glycosides such as cerberin, which exhibits significant cardiotoxic properties . Unlike these cardiac glycosides, cerberidol has a simpler structure without the characteristic steroid nucleus and sugar moiety found in compounds like cerberin. This structural distinction likely results in different biological activities for cerberidol compared to the potent cardiotoxic effects associated with cardiac glycosides.
The following table presents a comparison between cerberidol and cerberin, highlighting key structural and functional differences:
Biological and Pharmacological Properties
Research into the biological and pharmacological properties of cerberidol remains limited, but emerging studies provide insights into potential applications.
Antimicrobial Activity
Research and Analytical Methods
Advancing research on cerberidol requires sophisticated analytical and experimental methods to isolate, characterize, and evaluate its properties.
Spectroscopic Analysis
Comprehensive spectroscopic analysis of cerberidol provides essential structural information. Nuclear Magnetic Resonance (NMR) spectroscopy has been particularly valuable in determining the compound's configuration and stereochemistry . Mass spectrometry techniques, especially when coupled with chromatographic methods, have enabled researchers to identify cerberidol in complex plant extracts and to determine its molecular weight and fragmentation patterns .
Bioactivity Screening
Methods for screening cerberidol's biological activities include:
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Antimicrobial susceptibility testing against various bacterial and fungal strains
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Cell-based assays to evaluate cytotoxicity and potential anticancer properties
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Enzyme inhibition assays to identify potential molecular targets
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In vivo models to assess pharmacological effects and toxicity profiles
These methodological approaches provide a framework for expanding our understanding of cerberidol's properties and potential applications.
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